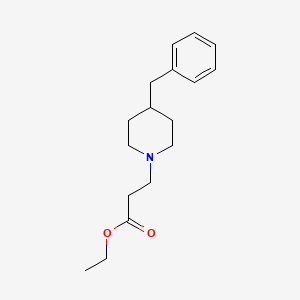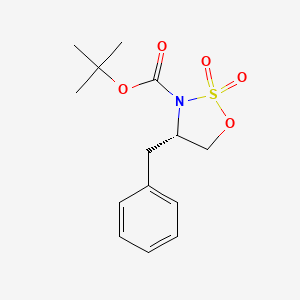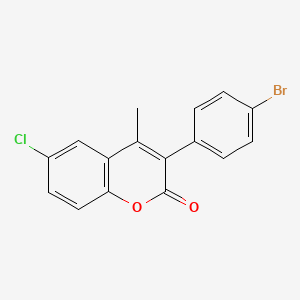
5-(3-Methylphenyl)-3H-1,3,4-oxadiazol-2-one
Descripción general
Descripción
Phenolic compounds are a diverse class of bioactive secondary metabolites and are of high and significant importance . They can be described as compounds that contain a phenol moiety . Phenol itself is a benzene ring that is substituted with a hydroxyl group .
Synthesis Analysis
The synthesis of similar compounds, such as synthetic cathinones, has been reported . Synthetic cathinones are one of the most numerous and widespread groups among novel psychoactive substances . They are derivatives of cathinone, a natural alkaloid found in the shrub Catha edulis .Molecular Structure Analysis
The molecular structure of similar compounds has been investigated using various spectroscopic techniques . For instance, the molecular structure and vibrations of 5-[(3-methylphenyl)(phenyl)amino]isophthalic acid were investigated by infrared and Raman spectroscopies, UV-Vis, 1H and 13C NMR spectroscopic techniques, and NBO analysis .Chemical Reactions Analysis
The chemical reactions of similar compounds, such as synthetic cathinones, have been studied . These compounds are known to exhibit various biological activities such as antimicrobial, antioxidant, and anti-inflammatory properties .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported . For instance, 5-Amino-3-(4-methylphenyl)pyrazole is a powder solid with an off-white appearance . It has a melting point range of 152.3 - 153.3 °C .Aplicaciones Científicas De Investigación
Corrosion Inhibition
Research indicates that certain oxadiazole derivatives demonstrate significant efficiency in inhibiting corrosion on metal surfaces. A study highlighted the use of synthesized oxadiazole derivatives as effective agents for controlling mild steel dissolution in corrosive environments. These derivatives were tested through various methods such as weight loss measurement and electrochemical techniques, demonstrating high inhibition efficiency. This suggests their potential application in protecting metals from corrosion in industrial settings (Kalia et al., 2020).
Liquid Crystalline and Fluorescence Properties
Oxadiazole-based compounds have been found to exhibit liquid crystalline properties and fluorescence, making them suitable for use in electronic and optoelectronic devices. For instance, bent-shaped 1,3,4-oxadiazole-based compounds were synthesized and showed enantiotropic nematic and smectic A mesophases. Such properties are critical for the development of liquid crystal displays (LCDs) and other display technologies (Zhu et al., 2009).
Another study on 1,3,4-oxadiazole derivatives containing alkoxy chains with different lengths investigated their optical, electrochemical, and electronic structures. These compounds were reported to exhibit promising electroluminescent properties, suggesting their utility in enhancing the efficiency of light-emitting diodes (LEDs) (Zhang et al., 2007).
Biological Activity
Compounds containing the 1,3,4-oxadiazole moiety have also been explored for their biological activities. Preliminary bioassay results of certain derivatives indicated notable fungicidal activities against various pathogens at specific concentrations. This demonstrates the potential of 5-(3-Methylphenyl)-3H-1,3,4-oxadiazol-2-one derivatives in developing new fungicides or antimicrobial agents (Chen et al., 2015).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-(3-methylphenyl)-3H-1,3,4-oxadiazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-6-3-2-4-7(5-6)8-10-11-9(12)13-8/h2-5H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMCUHRQSGWGCCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NNC(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801258941 | |
| Record name | 5-(3-Methylphenyl)-1,3,4-oxadiazol-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801258941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119933-33-4 | |
| Record name | 5-(3-Methylphenyl)-1,3,4-oxadiazol-2(3H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=119933-33-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(3-Methylphenyl)-1,3,4-oxadiazol-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801258941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(3S,5S)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-3-hydroxyoxolan-2-one](/img/structure/B3039491.png)


![2-[1-(2-Hydroxyethyl)pyridinium-4-yl]-3-phenylprop-2-ene-1-sulfonate](/img/structure/B3039495.png)

![[5-(4-Fluorophenyl)-2-methylfuran-3-yl]methanol](/img/structure/B3039498.png)




